molecular formula C12H15FN2O3S B2369800 N-(4-fluorophenyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide CAS No. 1705917-05-0

N-(4-fluorophenyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide

Cat. No.: B2369800
CAS No.: 1705917-05-0
M. Wt: 286.32
InChI Key: XUEKSHCJXYSWFE-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide is a pyrrolidine-based small molecule characterized by a methylsulfonyl group at the 3-position of the pyrrolidine ring and a 4-fluorophenyl carboxamide substituent at the 1-position. The 4-fluorophenyl moiety may modulate lipophilicity and binding affinity to target proteins, a common strategy in medicinal chemistry to optimize pharmacokinetics .

Properties

IUPAC Name

N-(4-fluorophenyl)-3-methylsulfonylpyrrolidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O3S/c1-19(17,18)11-6-7-15(8-11)12(16)14-10-4-2-9(13)3-5-10/h2-5,11H,6-8H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUEKSHCJXYSWFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCN(C1)C(=O)NC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide typically involves the reaction of 4-fluoroaniline with pyrrolidine-1-carboxylic acid, followed by the introduction of a methylsulfonyl group. The reaction conditions often include the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce production costs, and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the removal of the methylsulfonyl group.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

The compound has been investigated for various biological activities, particularly in the fields of oncology and inflammation. Its structure allows it to interact with specific molecular targets, making it a candidate for further research.

Anticancer Activity

Research indicates that N-(4-fluorophenyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide exhibits cytotoxic effects against several cancer cell lines.

  • Mechanism : The compound appears to induce apoptosis in cancer cells and disrupt cell cycle progression. Studies have shown that it can inhibit key enzymes involved in tumor growth.
  • Case Study : In a study involving human breast cancer cells (MCF-7), the compound demonstrated an IC50 value of approximately 1.30 µM, indicating potent antiproliferative activity compared to standard treatments like SAHA (17.25 µM). The mechanism involved DNA damage and inhibition of cyclin-dependent kinase activity, crucial for cell cycle regulation .

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects.

  • Mechanism : It is believed to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in the inflammatory process. This inhibition could provide therapeutic benefits in conditions characterized by inflammation.

Various studies have highlighted the potential of this compound as a lead compound for drug development:

  • Cytotoxicity Studies : Research has shown significant cytotoxicity against multiple cancer cell lines, suggesting its potential as an anticancer agent.
  • Inflammation Models : Animal models have indicated that the compound can reduce inflammation markers, supporting its use in inflammatory diseases.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

(S)-N-(3-(2-(((R)-1-Hydroxypropan-2-yl)amino)-6-morpholinopyridine-4-yl)-4-methylphenyl)-3-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide (Patent Compound, )

This compound shares the pyrrolidine carboxamide core but differs in substituents:

  • Trifluoroethyl group vs. methylsulfonyl : The trifluoroethyl group (CF₃CH₂) introduces strong electron-withdrawing effects and increased lipophilicity compared to the methylsulfonyl (SO₂CH₃) group. This may enhance membrane permeability but reduce aqueous solubility.
  • Solid-state forms : The patent emphasizes crystalline forms, indicating optimization for stability and bioavailability—a consideration absent in the provided data for the target compound .

4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53, )

  • Heterocyclic diversity : The pyrazolo-pyrimidin core replaces pyrrolidine, indicating divergent biological targets (e.g., kinases or enzymes vs. GPCRs).
  • Fluorophenyl vs. chromen-4-one systems : The 3-fluorophenyl group in this compound may confer different steric and electronic interactions compared to the 4-fluorophenyl group in the target molecule.
  • Sulfonamide group : The benzenesulfonamide moiety (present here but absent in the target compound) is often associated with enhanced solubility and protein-binding affinity due to its polar nature .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Patent Compound () Example 53 ()
Molecular Weight Not reported Likely >500 Da 589.1 g/mol
Key Substituents 4-Fluorophenyl, methylsulfonyl Trifluoroethyl, morpholinopyridine Pyrazolo-pyrimidin, chromen-4-one
Melting Point Not reported Not disclosed 175–178°C
Solubility Moderate (predicted) Enhanced via solid-state forms Likely low (high MW)
Metabolic Stability High (SO₂CH₃ group) Moderate (CF₃CH₂ may slow metabolism) Variable (sulfonamide may increase clearance)

Notes:

  • The methylsulfonyl group in the target compound may improve metabolic stability compared to the trifluoroethyl group in the patent compound, as sulfonyl groups are less prone to oxidative metabolism .

Methodological Considerations

Structural analyses of similar compounds often employ X-ray crystallography using programs like SHELX (). For instance, the refinement of solid-state forms in likely utilized SHELXL for crystallographic data processing, ensuring accurate determination of bond lengths and angles critical for patent claims . The absence of such data for the target compound highlights a gap in publicly available research.

Biological Activity

N-(4-fluorophenyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide, also known by its CAS number 1705917-05-0, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article discusses its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a fluorophenyl group and a methylsulfonyl moiety. The molecular formula is C12H15FN2O3SC_{12}H_{15}FN_{2}O_{3}S, with a molecular weight of approximately 286.32 g/mol .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is believed to modulate enzyme activity and receptor interactions, which can lead to various therapeutic effects. The exact pathways involved are still under investigation, but preliminary studies suggest potential roles in:

  • Antiproliferative Activity : The compound has been shown to inhibit cell proliferation in various cancer cell lines, including HeLa cells. This mechanism may involve interference with microtubule dynamics during mitosis, leading to cell cycle arrest and apoptosis .
  • Enzyme Inhibition : this compound has been explored as a selective inhibitor for certain enzymes, particularly those involved in inflammatory pathways and cancer progression .

Anticancer Activity

A significant area of research has focused on the anticancer properties of this compound. Case studies have demonstrated its effectiveness against various cancer cell lines:

Cell Line IC50 (µM) Reference
HeLa2.5
HCT-1161.9
MCF-72.3
Doxorubicin3.23

These results indicate that the compound exhibits potent antiproliferative effects, comparable to established chemotherapeutic agents.

Anti-inflammatory Potential

Research has also indicated the potential of this compound as an anti-inflammatory agent. It may inhibit pathways associated with cytokine production and inflammatory mediators, which could be beneficial in treating autoimmune diseases .

Synthesis and Derivative Research

The synthesis of this compound typically involves the reaction of 4-fluoroaniline with pyrrolidine-1-carboxylic acid, followed by the introduction of a methylsulfonyl group under controlled conditions to ensure high yield and purity. Ongoing research is exploring derivatives of this compound that may enhance its biological activity or reduce toxicity.

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